molecular formula C19H21N3O2S2 B2566822 4-methyl-2-(1H-pyrrol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)thiazole-5-carboxamide CAS No. 2319722-46-6

4-methyl-2-(1H-pyrrol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)thiazole-5-carboxamide

Cat. No. B2566822
CAS RN: 2319722-46-6
M. Wt: 387.52
InChI Key: BNXJESYCNGFEGZ-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-(1H-pyrrol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(1H-pyrrol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

The compound is involved in studies focused on the synthesis and characterization of novel heterocyclic compounds, which are crucial for developing new pharmaceuticals and materials. For instance, research on thiophenylhydrazonoacetates highlights the creation of diverse heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, through reactions with various nitrogen nucleophiles (Mohareb et al., 2004). Moreover, the development of a new variant of the Migita reaction for carbon-sulfur bond formation underscores the importance of such chemical reactions in synthesizing complex molecules, potentially including our compound of interest (Norris & Leeman, 2008).

Therapeutic Potential and Biological Activity

Research has also explored the biological and therapeutic potentials of related compounds, focusing on their anti-inflammatory and anti-tumor properties. A study on 1,3,4-thiadiazoles containing pyrazole and pyrrole nuclei demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications of structurally similar compounds (Maddila et al., 2016). Furthermore, the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents indicate the importance of such compounds in developing new cancer treatments (Gomha et al., 2016).

Mechanistic Insights and Drug Design

The compound's involvement in studies providing mechanistic insights and contributing to drug design processes is evident. For example, phenylpyrrole derivatives have been evaluated as inhibitors of neural and inducible nitric oxide synthase (nNOS and iNOS), showcasing the compound's relevance in designing drugs targeting specific enzymes involved in disease processes (Cara et al., 2009).

properties

IUPAC Name

4-methyl-N-[oxan-4-yl(thiophen-2-yl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-13-17(26-19(20-13)22-8-2-3-9-22)18(23)21-16(15-5-4-12-25-15)14-6-10-24-11-7-14/h2-5,8-9,12,14,16H,6-7,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXJESYCNGFEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC(C3CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-(1H-pyrrol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)thiazole-5-carboxamide

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